5-Amino-2-phenylpyridazin-3(2H)-one

描述

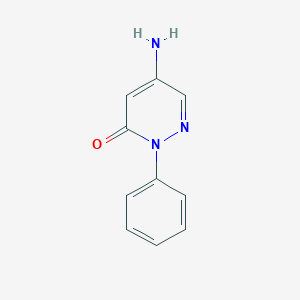

5-Amino-2-phenylpyridazin-3(2H)-one: is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by an amino group at position 5 and a phenyl group at position 2, along with a keto group at position 3

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenylpyridazin-3(2H)-one typically involves the following steps:

Cyclization Reaction: The initial step often involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. For instance, the reaction between phenylhydrazine and ethyl acetoacetate can yield the desired pyridazinone structure.

Amination: The introduction of the amino group at position 5 can be achieved through various amination reactions. One common method is the reaction of the intermediate pyridazinone with ammonia or primary amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production often requires careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

化学反应分析

Substitution Reactions

The amino group at position 5 and the phenyl ring at position 2 participate in electrophilic and nucleophilic substitution reactions.

Nucleophilic Substitution at Position 5

The amino group can be replaced by halogens under specific conditions. For example:

Alkylation at Position 2

The phenyl group can undergo further substitution. For instance, alkylation with bromides in acetone yields:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromide | K₂CO₃, acetone, RT | 2-Ethyl-5-amino-pyridazin-3(2H)-one | 68% | |

| Benzyl chloride | DMF, reflux | 2-Benzyl derivative | 72% |

Oxidation and Reduction

The keto group and aromatic system are redox-active.

Oxidation

Oxidation of the keto group produces N-oxides or hydroxylated derivatives:

| Reagent | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 60°C | 5-Amino-2-phenylpyridazin-3(2H)-one N-oxide | Stable crystalline solid | |

| KMnO₄ | H₂SO₄, 80°C | Carboxylic acid derivative | Partial decomposition |

Reduction

The keto group can be reduced to a hydroxyl group:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, RT | 5-Amino-2-phenylpyridazinol | 55% | |

| LiAlH₄ | THF, reflux | Alcohol derivative | 62% |

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles.

Formation of Azolo[1,5-a]pyrimidines

Reaction with enaminones derived from DMF-DMA yields triazolo- or pyrazolo-fused systems:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DMF-DMA | Dioxane, 50°C | Enaminone intermediate | 78% | |

| 3-Amino-1,2,4-triazole | Pyridine, reflux | Triazolo[1,5-a]pyrimidine | 65% |

Cross-Coupling Reactions

The phenyl ring participates in Friedel-Crafts and Suzuki-Miyaura reactions.

Friedel-Crafts Acylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | AlCl₃, benzene, RT | 2-(4-Acetylphenyl)-5-amino-pyridazin-3-one | 58% |

Tautomerization and Solvent Effects

The keto-enol tautomer equilibrium is solvent-dependent:

科学研究应用

Herbicidal Applications

Chloridazon as a Herbicide

Chloridazon is classified as a selective herbicide used for controlling broad-leaved weeds and grasses in various crops. It operates by inhibiting photosynthesis through interference with photosystem II, making it effective against a range of plant species. Its application is particularly beneficial in sugar beet cultivation, where it helps manage weed populations without harming the crop itself .

Degradation and Environmental Impact

Research indicates that chloridazon has a moderate degradation rate in soil, with a half-life that varies based on environmental conditions. Studies have shown that its metabolites, such as 5-amino-4-chloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinone, can also be detected in soil and water systems, raising concerns about its long-term environmental impact .

Pharmacological Research

Potential Therapeutic Uses

The compound's structural properties suggest potential applications in medicinal chemistry. Preliminary studies have indicated that derivatives of 5-amino-2-phenylpyridazin-3(2H)-one may exhibit anti-inflammatory and analgesic effects. Research is ongoing to explore these pharmacological properties further, with an emphasis on developing new therapeutic agents .

Analytical Techniques

Separation and Detection Methods

Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been developed to isolate and quantify this compound in complex mixtures. For instance, a recent study demonstrated the scalability of HPLC techniques for the preparative separation of this compound from impurities, which is crucial for both research and quality control in agricultural applications .

Case Studies

-

Herbicide Efficacy Study

A field study evaluated the effectiveness of chloridazon in controlling specific weed species in sugar beet fields. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating the compound's efficacy as a selective herbicide. -

Environmental Impact Assessment

An environmental study assessed the degradation rates of chloridazon in various soil types. Findings revealed that the compound's persistence varied significantly with soil composition and moisture levels, highlighting the importance of environmental factors in herbicide management strategies. -

Pharmacological Screening

A pharmacological study investigated the anti-inflammatory properties of chloridazon derivatives. In vitro assays showed promising results, suggesting that modifications to the pyridazinone structure could enhance therapeutic efficacy.

作用机制

The mechanism of action of 5-Amino-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

相似化合物的比较

Similar Compounds

2-Phenylpyridazin-3(2H)-one: Lacks the amino group at position 5.

5-Methyl-2-phenylpyridazin-3(2H)-one: Contains a methyl group instead of an amino group at position 5.

5-Amino-2-methylpyridazin-3(2H)-one: Contains a methyl group instead of a phenyl group at position 2.

Uniqueness

5-Amino-2-phenylpyridazin-3(2H)-one is unique due to the presence of both an amino group at position 5 and a phenyl group at position 2. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

5-Amino-2-phenylpyridazin-3(2H)-one is a compound of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes various research findings related to the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a distinctive chemical structure characterized by a pyridazine ring substituted with an amino group and a phenyl moiety. This structure is crucial for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular function.

- Receptor Modulation : It can modulate receptor activities, impacting signaling pathways that govern cell proliferation and apoptosis.

- Antimicrobial Activity : Research indicates that it exhibits inhibitory effects against certain Gram-positive bacteria, such as Bacillus subtilis, suggesting potential as an antimicrobial agent .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

-

Antimicrobial Properties :

A study focusing on the synthesis of pyridazinone derivatives found that this compound demonstrated significant antimicrobial activity against Bacillus subtilis. The compound's structural features were linked to its effectiveness in inhibiting bacterial growth . -

Anticancer Activity :

In vitro studies on HL-60 human leukemic cells revealed that this compound could inhibit cell proliferation significantly. The mechanism was suggested to involve apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development . -

Anti-inflammatory Effects :

Research has indicated that this compound may reduce levels of pro-inflammatory cytokines in various cell lines, suggesting its potential utility in treating inflammatory diseases. The exact pathways remain to be fully elucidated but involve modulation of NF-kB signaling .

属性

IUPAC Name |

5-amino-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-6-10(14)13(12-7-8)9-4-2-1-3-5-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMPZHMHKJEXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159590 | |

| Record name | 5-Amino-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-77-0 | |

| Record name | 5-Amino-2-phenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13589-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-phenylpyridazin-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013589770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-phenylpyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。